![molecular formula C19H17FN2OS2 B2916055 Benzo[d]thiazol-6-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705359-70-1](/img/structure/B2916055.png)
Benzo[d]thiazol-6-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Benzo[d]thiazol-6-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound. It contains a benzo[d]thiazole moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a benzene ring fused to a thiazole ring . This compound also contains a 2-fluorophenyl group and a 1,4-thiazepan-4-yl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Similar compounds have been found to exhibit antimicrobial activity, suggesting they may interact with biological systems in specific ways .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Fluorescence Quenching Studies
Compounds with a benzo[d]thiazol moiety have been studied for their fluorescence quenching properties. This application is significant in the field of analytical chemistry where such compounds are used to detect the presence of various analytes through changes in fluorescence .
Quorum-Sensing Inhibitors
Benzo[d]thiazole derivatives have shown promise as quorum-sensing inhibitors, which can disrupt communication between bacteria and may be used to combat bacterial infections and resistances .
COX Inhibition for Anti-Inflammatory Research
Similar compounds have been evaluated for their cyclooxygenase (COX) inhibitory activity, which is a key target in anti-inflammatory drug development .
Antitumor Potential
The benzo[d]thiazol moiety is present in compounds that have been synthesized and evaluated for antitumor potential against various cancer cell lines .
Anti-Tubercular Activity
Benzothiazole-based compounds have been developed for their anti-tubercular properties, with some showing promising in vitro and in vivo activity compared to standard reference drugs .
Synthesis of Novel Compounds
The structural motif of benzo[d]thiazol is often used in the design and synthesis of novel compounds with potential therapeutic applications, demonstrating the versatility of this chemical structure in drug discovery .
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors involved in cellular processes .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Similar compounds have been reported to have good solubility and bioavailability .
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory, antitumor, and antimicrobial activities .
Future Directions
Future research on this compound could involve studying its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards in more detail. This could provide valuable information for potential applications in various fields, such as medicine or materials science .
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c20-15-4-2-1-3-14(15)17-7-8-22(9-10-24-17)19(23)13-5-6-16-18(11-13)25-12-21-16/h1-6,11-12,17H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOGMSANJHMUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-6-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone |
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